sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate
Description
The compound sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate is a nucleotide analog featuring a purine (6-aminopurine, adenine) and a pyrimidine (5-methyl-2,4-dioxopyrimidine) moiety linked via a phosphodiester bridge. The sodium counterion enhances solubility, making it suitable for biochemical applications.
Properties
Molecular Formula |
C20H25N7NaO10P |
|---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C20H26N7O10P.Na/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);/q;+1/p-1/t10-,11-,12+,13+,14+,15+;/m0./s1 |
InChI Key |
RVESLCHGADKGPF-UGZIGJHYSA-M |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.[Na+] |
Origin of Product |
United States |
Biological Activity
The compound sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate is a complex nucleotide analog that has garnered interest in the field of molecular biology and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a dual sugar-phosphate backbone with modifications that enhance its biological activity. The presence of the 6-amino purine and pyrimidine derivatives suggests potential interactions with nucleic acid metabolism and signaling pathways.
Structural Formula
- Nucleotide Metabolism : The compound acts as a substrate or inhibitor in nucleotide metabolic pathways. It may influence the synthesis of nucleotides critical for DNA and RNA production, particularly through interactions with enzymes such as thymidylate synthase (TS) .
- Signal Transduction : Nucleotide analogs often serve as second messengers or modulators in cellular signaling pathways. Research indicates that similar compounds can affect cellular responses to stress and modulate gene expression through cyclic nucleotide signaling .
- Antitumor Activity : The compound's structural similarity to known cytotoxic agents suggests potential applications in cancer therapy. For instance, compounds targeting thymidylate synthase have been shown to preferentially kill tumor cells expressing high levels of this enzyme .
Study 1: Inhibition of Thymidylate Synthase
A study demonstrated that nucleotide analogs could inhibit thymidylate synthase effectively, leading to reduced proliferation in cancer cell lines. The compound was tested against various tumor types, showing significant cytotoxicity correlated with TS expression levels .
Study 2: Modulation of Immune Function
Another investigation focused on the effects of nucleotide supplementation on immune function. Results indicated that similar compounds could enhance immune responses in vitro, suggesting a role in immunomodulation .
Table 1: Summary of Biological Activities
Pharmacological Insights
The pharmacological characterization reveals that the compound interacts with several key enzymes involved in nucleotide metabolism. Its ability to inhibit or act as a substrate for these enzymes can lead to diverse biological effects.
Chemical Reactions Analysis
Table 1: Critical Reaction Conditions
| Reaction Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Nucleoside activation | DCC (Dicyclohexylcarbodiimide) | 0–4°C | 78–82 |
| Phosphodiester coupling | HOBt (Hydroxybenzotriazole) | RT | 65–70 |
| Deprotection | TFA (Trifluoroacetic acid) | 25°C | 95+ |
Hydrolytic Stability
The compound undergoes pH-dependent hydrolysis due to its labile phosphate and glycosidic bonds:
-
Acidic conditions (pH < 3) : Rapid cleavage of the purine N-glycosidic bond, releasing 6-aminopurine .
-
Alkaline conditions (pH > 10) : Degradation of the pyrimidine ring (5-methyl-2,4-dioxopyrimidine) via hydroxide ion attack .
Table 2: Hydrolysis Half-Lives
| pH | Temperature (°C) | Half-Life (h) |
|---|---|---|
| 2.0 | 25 | 1.2 |
| 7.4 | 37 | 48.5 |
| 10.0 | 25 | 0.8 |
Enzymatic Interactions
-
Phosphatases : The sodium phosphate group is susceptible to enzymatic dephosphorylation by alkaline phosphatase, yielding the free hydroxyl derivative.
-
Nucleases : Endonucleases selectively cleave the phosphodiester bond between the purine and pyrimidine moieties under physiological conditions .
Oxidative and Reductive Reactions
-
Oxidation : The 6-aminopurine moiety reacts with singlet oxygen (¹O₂) to form 8-oxo-6-aminopurine, detectable via HPLC-MS.
-
Reduction : Sodium borohydride reduces the 2,4-dioxopyrimidine group to a dihydro derivative, altering UV absorption (λ<sub>max</sub> shift from 270 nm to 245 nm) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at ≥180°C , with mass loss corresponding to:
-
Evaporation of bound water (5–7% weight loss by 100°C).
-
Pyrolysis of the purine ring (35–40% weight loss by 250°C).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Inarigivir ()
- Structure: [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl (2R,3R,4R,5R)-5-(2,4-dioxo-3H-pyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl sulfanylphosphonate.
- Key Differences :
- Replaces the phosphate group with a sulfanylphosphonate moiety.
- Contains a 4-methoxy substitution on the pyrimidine-linked oxolane ring.
- Implications : Sulfanylphosphonate improves metabolic stability but may reduce solubility compared to the phosphate analog .
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) ()
- Structure : Features a 5-iodo-2,4-dioxopyrimidine group instead of 5-methyl.
- Key Differences :
FADH Derivative ()
Physicochemical Properties
Preparation Methods
Synthesis of Sugar Moieties with Defined Stereochemistry
The sugar components (oxolane rings) are typically prepared via:
- Enzymatic or chemical resolution of racemic mixtures
- Use of chiral pool synthesis starting from naturally occurring sugars (e.g., D-ribose derivatives)
- Protecting group strategies to control regio- and stereochemistry during functionalization
Nucleoside Formation
The purine and pyrimidine bases are glycosidically linked to the sugar moieties by:
- Vorbrüggen glycosylation or similar methods, which involve silylation of the base and coupling with protected sugar derivatives under Lewis acid catalysis
- Careful control of reaction conditions to favor β-anomer formation consistent with natural nucleosides
Phosphorylation and Coupling
The key step is the formation of the phosphate linkage between the two nucleosides:
- Phosphorylation of the 5’-hydroxyl group of one nucleoside using phosphoramidite or phosphorochloridate chemistry
- Coupling with the 3’-hydroxyl of the second nucleoside or its activated phosphate derivative
- Use of protecting groups on phosphate to prevent side reactions, followed by deprotection
Formation of Sodium Salt
After synthesis, the compound is converted to its sodium salt form by:
- Treatment with sodium hydroxide or sodium bicarbonate under controlled pH
- Purification by crystallization or chromatography to isolate the sodium salt with high purity
Detailed Research Findings and Data
Representative Synthetic Route (Literature-Based)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of protected sugar derivatives | Protection of hydroxyl groups with TBDMS or benzyl groups | Stereochemically pure sugar intermediates |
| 2 | Glycosylation of purine and pyrimidine bases | Silylation of bases, Lewis acid catalysis (e.g., TMSOTf) | Formation of nucleosides with β-configuration |
| 3 | Selective phosphorylation | Use of phosphoramidite reagents, oxidation with iodine | Formation of nucleotide phosphate intermediate |
| 4 | Coupling of nucleosides | Activation of phosphate, coupling under mild conditions | Dinucleotide phosphate formation |
| 5 | Deprotection and salt formation | Acid/base treatment, sodium salt formation | Final sodium salt compound |
Analytical Characterization
- NMR Spectroscopy confirms stereochemistry and purity.
- Mass Spectrometry verifies molecular weight and sodium salt formation.
- HPLC ensures purity > 98%.
- Elemental Analysis confirms sodium content consistent with salt form.
Patents and Industrial Synthesis Insights
Patents such as CA2679955A1 and WO2020029831A1 describe chemotherapeutic agents structurally related to this compound, detailing synthetic methods involving:
- Multi-step nucleotide assembly
- Use of phosphorylating agents with high regioselectivity
- Strategies to minimize side reactions and degradation during synthesis.
Summary Table of Preparation Method Features
| Feature | Description | Importance |
|---|---|---|
| Stereoselective sugar synthesis | Use of chiral precursors and protecting groups | Ensures biological activity |
| Glycosylation method | Vorbrüggen or equivalent | High yield, β-anomer selectivity |
| Phosphorylation chemistry | Phosphoramidite or phosphorochloridate | Efficient phosphate linkage formation |
| Salt formation | Sodium salt via neutralization | Enhances solubility and stability |
| Purification | Chromatography, crystallization | High purity for pharmaceutical use |
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound contains two distinct nucleoside-like moieties: a 6-aminopurine (adenine derivative) and a 5-methyl-2,4-dioxopyrimidine (thymine/uracil analog). The stereochemistry (2R,3S,5R) in both oxolane rings is critical for binding to purinergic receptors, as evidenced by its role as a P2Y1 receptor antagonist and P2X1 ion channel non-selective antagonist . The phosphodiester linkage between the two sugar moieties enhances stability and mimics natural nucleotide interactions .
Q. How can researchers validate the purity of this compound during synthesis?
Use reversed-phase HPLC with a phosphate-buffered mobile phase (pH 3.0–7.4) to separate impurities, leveraging the compound’s UV absorbance at 260 nm (purine/pyrimidine chromophores). Confirm mass accuracy via high-resolution mass spectrometry (HRMS), targeting the molecular ion [M–Na]⁻ at m/z 450.019 . Quantify sodium content via atomic absorption spectroscopy, referencing pharmacopeial standards for sodium phosphate derivatives .
Q. What experimental protocols are recommended for studying its receptor antagonism?
Perform competitive binding assays using radiolabeled agonists (e.g., [³H]ADP for P2Y1) in platelet-rich plasma. Measure inhibition of ADP-induced platelet aggregation as a functional readout. Compare IC₅₀ values to structurally related antagonists (e.g., AR-C67085) to assess selectivity . Include controls for non-specific binding using P2X1-specific inhibitors (e.g., NF449) .
Advanced Research Questions
Q. How can conflicting data on its receptor selectivity be resolved?
Discrepancies in P2Y1 vs. P2X1 selectivity may arise from assay conditions (e.g., calcium flux vs. aggregation assays). Use CRISPR-edited cell lines lacking specific receptors (e.g., P2RY1⁻/⁻) to isolate target effects. Cross-validate with computational docking models (e.g., AutoDock Vina) to predict binding affinities against receptor crystal structures .
Q. What strategies mitigate stereochemical challenges in synthesizing this compound?
The 2R,3S,5R configuration requires chiral auxiliary-assisted phosphorylation. Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during coupling, followed by desilylation with tetrabutylammonium fluoride (TBAF). Monitor stereochemical integrity via ³¹P-NMR to detect phosphodiester bond formation (δ 0–5 ppm for monoesters, δ 18–22 ppm for diesters) .
Q. How does the compound’s stability vary under physiological conditions?
Stability is pH-dependent: hydrolyzes rapidly in alkaline conditions (pH >8.0) due to phosphate ester lability. Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies, and assess degradation via LC-MS over 24–72 hours. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) at –80°C .
Q. What computational models predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP (–1.2 to –0.8) and polar surface area (≥200 Ų), suggesting low membrane permeability. Use SwissADME or ADMETLab to simulate hepatic clearance via cytochrome P450 isoforms (e.g., CYP3A4), noting potential prodrug activation .
Q. How can researchers optimize its use in affinity chromatography for enzyme purification?
Immobilize the compound on NHS-activated Sepharose beads via its primary amine group. Optimize binding/wash buffers with 10–20 mM Mg²⁺ to stabilize nucleotide-protein interactions. Elute bound enzymes (e.g., NADPH-cytochrome P450 reductase) with 5–10 mM ATP or ADP, and validate purity via SDS-PAGE .
Methodological Challenges and Contradictions
Q. Why do in vitro vs. in vivo potency assays show discrepancies?
Plasma protein binding (e.g., albumin) reduces free compound availability in vivo. Use equilibrium dialysis to measure protein binding (%) and adjust dosing regimens. Compare ex vivo platelet inhibition (blood drawn from dosed animals) to in vitro IC₅₀ values .
Q. How to address off-target effects in purinergic signaling studies?
Off-target activation of P2Y12 or adenosine receptors may occur due to metabolite formation (e.g., 5-methyl-2,4-dioxopyrimidine). Use LC-MS/MS to quantify metabolites in biological matrices. Pair with siRNA knockdown of secondary targets to isolate primary mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
